molecular formula C12H19NO3S B078891 Piperidine, 4-methylbenzenesulfonate CAS No. 14034-66-3

Piperidine, 4-methylbenzenesulfonate

Cat. No.: B078891
CAS No.: 14034-66-3
M. Wt: 257.35 g/mol
InChI Key: ZHBMGKRWRNEMOQ-UHFFFAOYSA-N
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Description

Piperidine, 4-methylbenzenesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. The addition of the 4-methylbenzenesulfonate group enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine, 4-methylbenzenesulfonate typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

Piperidine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.

    Medicine: It is involved in the synthesis of drugs with analgesic, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of piperidine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Piperidine, 4-methylbenzenesulfonate stands out due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a key intermediate in the synthesis of bioactive compounds highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBMGKRWRNEMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065698
Record name Piperidine, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14034-66-3
Record name Piperidine, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-methylbenzenesulfonate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-methylbenzenesulfonate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidinium toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.415
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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